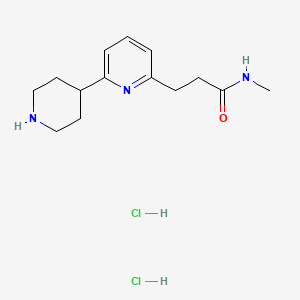

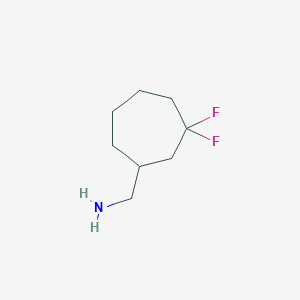

(3,3-Difluorocycloheptyl)methanamine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Efficient Transfer Hydrogenation Reactions

"(3,3-Difluorocycloheptyl)methanamine" and similar compounds have been investigated for their potential in catalyzing transfer hydrogenation reactions. For instance, quinazoline-based ruthenium complexes have shown excellent conversions and high turnover frequency (TOF) values in the transfer hydrogenation of acetophenone derivatives, highlighting the efficiency of these compounds in catalysis (Karabuğa et al., 2015).

Cellular Imaging and Photocytotoxicity

Iron(III) complexes, incorporating structures similar to "(3,3-Difluorocycloheptyl)methanamine," have been synthesized for applications in cellular imaging and photocytotoxicity under red light. These complexes exhibit remarkable photocytotoxicity to various cell lines, indicating potential uses in targeted cancer therapy (Basu et al., 2014).

Novel Synthesis Methods

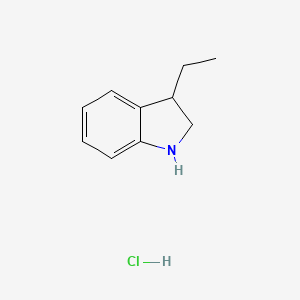

Research has also focused on developing novel synthetic pathways for compounds like "(3,3-Difluorocycloheptyl)methanamine." For example, a distinct approach for synthesizing 3-indolyl-methanamines has been reported, demonstrating the versatility of these compounds in organic synthesis (Das et al., 2013).

Catalysis and Chemical Reactions

Studies have explored the use of compounds akin to "(3,3-Difluorocycloheptyl)methanamine" in various catalytic and chemical reactions. For instance, rhodium/diene-catalyzed asymmetric arylation of N-sulfonyl indolylimines has been developed to prepare highly optically active α-aryl 3-indolyl-methanamines, showcasing the potential of these compounds in asymmetric synthesis (Yang & Xu, 2010).

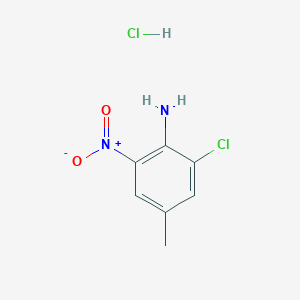

Antimicrobial Properties

The antimicrobial evaluation of certain derivatives related to "(3,3-Difluorocycloheptyl)methanamine" has been conducted, revealing a variable degree of activity against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Visagaperumal et al., 2010).

Mecanismo De Acción

- Its primary role is prophylaxis and treatment of frequently recurring UTIs that require long-term therapy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Methenamine is absorbed in the gastrointestinal tract. It concentrates in the urine due to its hydrolysis. Hydrolysis to formaldehyde occurs in the acidic urine. Formaldehyde is excreted in the urine. Methenamine’s bioavailability depends on urine pH and renal function .

Result of Action

Action Environment

- Acidic urine favors methenamine hydrolysis and formaldehyde production. Proper kidney function ensures efficient excretion. Long-term therapy is crucial for sustained efficacy .

Propiedades

IUPAC Name |

(3,3-difluorocycloheptyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N/c9-8(10)4-2-1-3-7(5-8)6-11/h7H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCVLHFQWIJTIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC(C1)CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Difluorocycloheptyl)methanamine | |

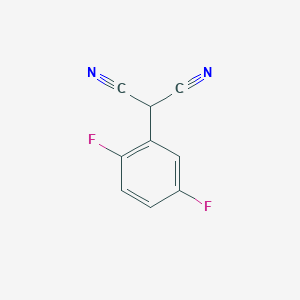

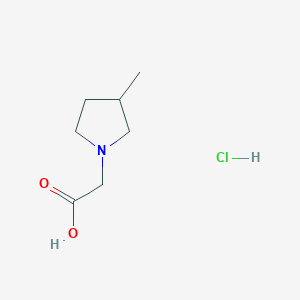

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate](/img/structure/B1435555.png)

![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435564.png)

![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B1435569.png)

![3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B1435573.png)